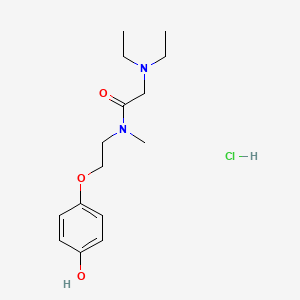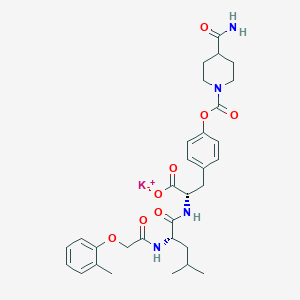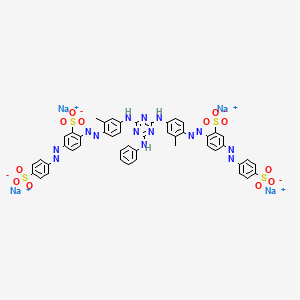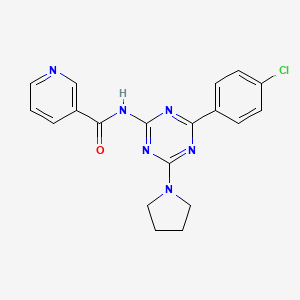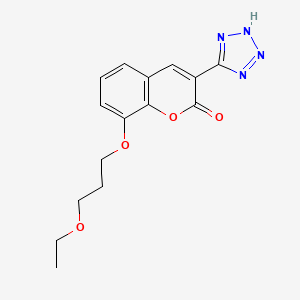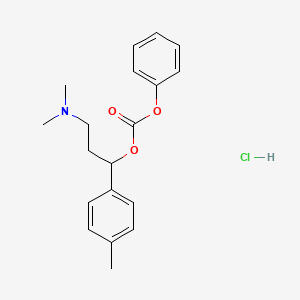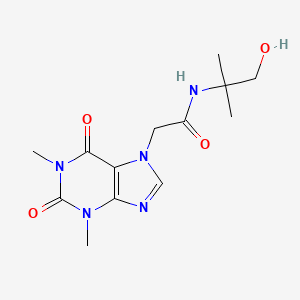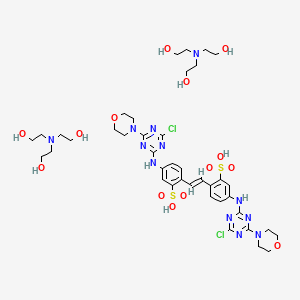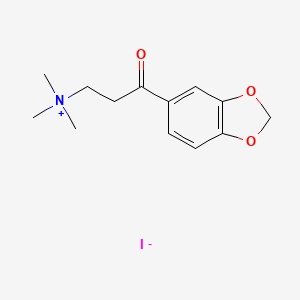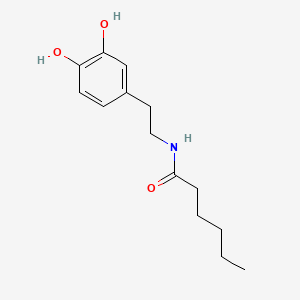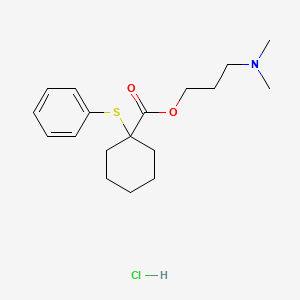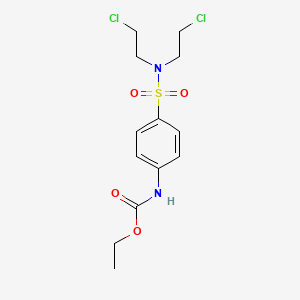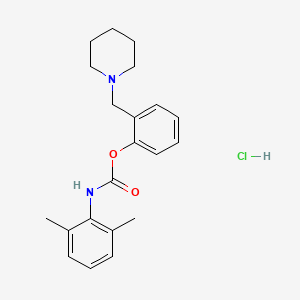
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester linked to a piperidinylmethyl group and a dimethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2,6-dimethylphenyl isocyanate with 2-(1-piperidinylmethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond. The reaction mixture is then purified to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the production of high-quality material suitable for various applications.
化学反応の分析
Types of Reactions
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, hydrochloride
Uniqueness
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
130533-81-2 |
|---|---|
分子式 |
C21H27ClN2O2 |
分子量 |
374.9 g/mol |
IUPAC名 |
[2-(piperidin-1-ylmethyl)phenyl] N-(2,6-dimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-16-9-8-10-17(2)20(16)22-21(24)25-19-12-5-4-11-18(19)15-23-13-6-3-7-14-23;/h4-5,8-12H,3,6-7,13-15H2,1-2H3,(H,22,24);1H |
InChIキー |
VOQXDASPEBHMQH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2=CC=CC=C2CN3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


